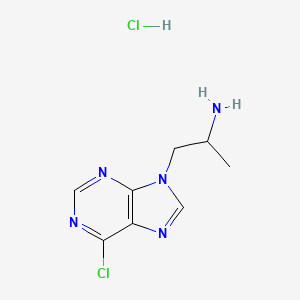

1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride

Beschreibung

BenchChem offers high-quality 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(6-chloropurin-9-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5.ClH/c1-5(10)2-14-4-13-6-7(9)11-3-12-8(6)14;/h3-5H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLSKVFZVWTLNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C1N=CN=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Application Scientist’s Guide to 1-(6-Chloro-9H-purin-9-yl)propan-2-amine Hydrochloride

Executive Summary: A Bifunctional Scaffold for Drug Discovery

In modern medicinal chemistry, the rapid assembly of complex nucleotide analogues, Toll-like receptor (TLR) agonists, and Heat Shock Protein 90 (Hsp90) inhibitors relies heavily on versatile, pre-functionalized building blocks[1]. 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride (CAS: 1822677-29-1) is a premier example of such a scaffold.

Structurally, this molecule presents two orthogonal sites of reactivity:

-

The C6-Position of the Purine Ring: Activated by the electron-withdrawing nature of the adjacent pyrimidine nitrogens, the 6-chloro substituent is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

The Aliphatic Primary Amine: Located on the C2 position of the propyl linker, this amine serves as an attachment point for phosphonylation (to generate acyclic nucleotide reverse transcriptase inhibitors, or NRTIs) or acylation[2].

The Causality of the Salt Form: Why is this compound supplied as a hydrochloride salt rather than a free base? The free base (CAS: 1706462-69-2) contains both a strong nucleophile (the primary amine) and a strong electrophile (the 6-chloropurine core). If left unprotonated, the compound undergoes spontaneous intermolecular SNAr, leading to unwanted oligomerization. By supplying it as an HCl salt, the primary amine is protonated ( −NH3+ ), rendering it non-nucleophilic and ensuring long-term thermodynamic stability and shelf life.

Physicochemical Profiling

Understanding the physical and chemical parameters of this intermediate is critical for designing downstream purification and reaction conditions. The data below synthesizes known properties and predictive structural modeling[3].

| Property | Value | Scientific Implication |

| Chemical Name | 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride | IUPAC standard nomenclature. |

| CAS Number | 1822677-29-1 | Unique identifier for the HCl salt. |

| Molecular Formula | C8H10ClN5 • HCl | Dictates mass spectrometry expected adducts. |

| Molecular Weight | 248.11 g/mol (Salt) / 211.65 g/mol (Free Base) | Critical for stoichiometric calculations. |

| Appearance | White to off-white crystalline powder | Colorimetric indicator of auto-oxidation/degradation. |

| Solubility Profile | Soluble in H2O, DMSO, MeOH; Insoluble in Hexane, Et2O | Enables biphasic reaction setups and liquid-liquid extraction. |

| Topological Polar Surface Area | ~63.8 Ų (Predicted for core) | Indicates moderate membrane permeability potential[3]. |

Mechanistic Pathways & Synthetic Utility

The true value of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride lies in its orthogonal reactivity. By controlling the pH of the reaction environment, chemists can selectively direct reactions to either the aliphatic amine or the purine core.

Caption: Workflow of orthogonal functionalization for drug discovery.

The SNAr Mechanism at C6

When converting the 6-chloropurine to an adenine derivative (6-aminopurine), the reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C6 carbon, breaking the aromaticity temporarily to form a tetrahedral Meisenheimer complex. The rapid expulsion of the chloride ion restores aromaticity, driving the reaction forward[1].

Caption: Mechanistic pathway of Nucleophilic Aromatic Substitution at C6.

Experimental Protocols

As a self-validating system, the protocols below incorporate built-in analytical checkpoints to ensure the integrity of the synthetic steps.

Protocol A: Orthogonal Functionalization of the Primary Amine

Objective: To selectively alkylate or acylate the aliphatic amine while preserving the reactive 6-chloro group for late-stage diversification. Causality: We utilize N,N-Diisopropylethylamine (DIPEA). DIPEA is a sterically hindered base that will neutralize the HCl salt to liberate the primary amine, but it is non-nucleophilic, meaning it will not attack the C6 position and displace the chloride.

-

Preparation: Suspend 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride (1.0 eq, 248.11 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere.

-

Neutralization: Add DIPEA (2.5 eq, 2.5 mmol, 435 µL) dropwise at 0°C. Validation Check: The suspension should clarify into a homogeneous solution as the free base is liberated.

-

Electrophilic Addition: Slowly add the desired electrophile (e.g., an alkyl halide or acyl chloride) (1.05 eq) to the mixture.

-

Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS. Validation Check: Look for the disappearance of the m/z 212 [M+H]+ peak (free base) and the appearance of the product mass, ensuring the isotopic pattern of the chlorine atom (a 3:1 ratio of M to M+2) remains intact.

-

Workup: Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate (3 x 10 mL), wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Late-Stage Amination at C6 (Adenine Core Formation)

Objective: To displace the 6-chloro group with an amine to form an active pharmaceutical ingredient (API) core, such as those found in Hsp90 inhibitors[1]. Causality: The SNAr reaction at C6 requires thermal energy to overcome the activation barrier of the Meisenheimer complex formation. A polar protic solvent (like n-butanol or methanol) is used to stabilize the transition state and solvate the departing chloride ion.

-

Preparation: Dissolve the N-functionalized intermediate from Protocol A (1.0 eq) in n-butanol (0.2 M concentration).

-

Nucleophile Addition: Add the desired primary or secondary amine (e.g., cyclopropylamine) in large excess (5.0 eq). If synthesizing a primary adenine core, use 7N Ammonia in Methanol.

-

Thermal Activation: Seal the reaction vessel and heat to 80–100°C for 12 hours.

-

Monitoring: Monitor via TLC (DCM:MeOH 9:1). Validation Check: The starting material spot (UV active at 254 nm) will disappear, replaced by a more polar, highly fluorescent spot characteristic of 6-aminopurines.

-

Isolation: Cool to room temperature, concentrate in vacuo, and purify the crude residue via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final target.

References

-

Title: 7'-Substituted Benzothiazolothio- and Pyridinothiazolothio-Purines as Potent Heat Shock Protein 90 Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

-

Title: (R)-N-(1-(6-amino-9H-purin-9-yl)propan-2-yl)-N-(2-phosphonoethyl)glycine | PubChem Source: nih.gov URL: [Link]

Sources

Solubility profile of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride in polar and non-polar solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride in Polar and Non-Polar Solvents

Authored by: A Senior Application Scientist

Foreword: From Theoretical Prediction to Empirical Validation

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a comprehensive examination of the solubility profile of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride, a purine derivative of significant interest.

While specific, quantitative solubility data for this compound is not extensively pre-existing in public literature, this guide is structured to empower researchers and drug development professionals with the foundational knowledge and practical methodologies to determine it. We will first deduce a predicted solubility profile based on the molecule's structural attributes and then delineate a robust experimental framework for its empirical validation. This approach ensures not only a deep understanding of the "what" but also the "how" and "why," reflecting a commitment to scientific rigor and practical application.

Molecular Structure and Predicted Solubility Profile

The solubility of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is governed by the interplay of its distinct structural components: the purine ring, the chloro-substituent, the propan-2-amine side chain, and its hydrochloride salt form.

-

The Purine Core: The purine ring system, with its multiple nitrogen atoms, is capable of hydrogen bonding, which imparts a degree of polarity.[1] This suggests a potential for solubility in polar solvents.

-

The Chloro Substituent: The electron-withdrawing nature of the chloro group at the 6-position can influence the electron distribution of the purine ring, potentially affecting its interactions with solvent molecules.

-

The Propan-2-amine Side Chain: The aliphatic nature of the propyl group introduces a non-polar character. However, the primary amine group is a key site for hydrogen bonding and, in its protonated form, for strong ionic interactions.

-

The Hydrochloride Salt: The formation of a hydrochloride salt significantly increases the polarity of the molecule. Amine hydrochlorides are generally more soluble in water and other polar protic solvents compared to their free base counterparts.[2]

Predicted Solubility: Based on this structural analysis, 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is anticipated to exhibit higher solubility in polar protic solvents (e.g., water, methanol, ethanol) due to the combined effects of its hydrochloride salt form and the hydrogen bonding capabilities of the purine ring and amine group. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is also expected to be significant. Conversely, its solubility in non-polar solvents (e.g., hexane, toluene) is predicted to be low, given the overall polar nature of the molecule.

Theoretical Underpinnings of Solubility

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. It is influenced by several factors, including:

-

Solvent Polarity: "Like dissolves like" is a fundamental principle. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

-

Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds is a powerful driver of solubility, particularly for compounds with hydrogen bond donors (like the amine group and purine nitrogens) and acceptors.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation (the interaction between solute and solvent molecules) must overcome the crystal lattice energy (the energy holding the solid's crystal structure together).

-

Temperature: For most solid solutes, solubility increases with temperature.

-

pH (for aqueous solutions): The solubility of ionizable compounds, such as this amine hydrochloride, is highly dependent on the pH of the aqueous medium.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies such as the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[3][4][5]

Materials and Equipment

-

1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride (CAS: 1822677-29-1)

-

A selection of polar and non-polar solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Thermostatic shaker or orbital shaker

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can be determined by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration no longer changes significantly.[3]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

-

Quantitative Analysis:

-

Dilute the filtered saturated solution with a known volume of the respective solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

A calibration curve should be generated using standard solutions of known concentrations to accurately quantify the solubility.[1]

-

-

Data Calculation and Reporting:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining equilibrium solubility.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent Classification | Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (mg/mL) |

| Polar Protic | Water | 80.1 | Experimental Data |

| Methanol | 32.7 | Experimental Data | |

| Ethanol | 24.5 | Experimental Data | |

| Polar Aprotic | DMSO | 46.7 | Experimental Data |

| DMF | 38.3 | Experimental Data | |

| Acetonitrile | 37.5 | Experimental Data | |

| Non-Polar | Dichloromethane | 9.1 | Experimental Data |

| Ethyl Acetate | 6.0 | Experimental Data | |

| Toluene | 2.4 | Experimental Data | |

| Hexane | 1.9 | Experimental Data |

Causality and Field-Proven Insights

The choice of solvents for the solubility screen is not arbitrary. It spans a range of polarities and hydrogen bonding capabilities to build a comprehensive profile of the compound's behavior. For a hydrochloride salt, particular attention should be paid to aqueous solubility across a physiologically relevant pH range (1.2 to 6.8), as this is critical for predicting oral bioavailability.[][7][8]

The relationship between solvent polarity and solubility can be visualized as follows:

Caption: Predicted solubility as a function of solvent polarity.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride. By integrating theoretical predictions based on molecular structure with a robust, validated experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in drug development. The methodologies outlined herein are grounded in established scientific principles and regulatory guidelines, ensuring the integrity and trustworthiness of the results.

References

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

-

A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Retrieved from [Link]

-

Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads - OLI, Inc. (2023, June 20). Retrieved from [Link]

-

Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC. (n.d.). Retrieved from [Link]

-

Experimentally determined pH-dependent API solubility using a globally harmonized protocol - ResearchGate. (n.d.). Retrieved from [Link]

-

The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions - ResearchGate. (n.d.). Retrieved from [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10). Retrieved from [Link]

-

ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment - Admescope. (2025, May 12). Retrieved from [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5 - EMA. (2020, February 10). Retrieved from [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). Retrieved from [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved from [Link]

-

Solubility of organic amine salts - Sciencemadness.org. (2011, July 19). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. who.int [who.int]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. admescope.com [admescope.com]

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Data of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride

A Hypothetical Case Study for Drug Development Professionals

Disclaimer: As of the writing of this guide, the specific crystal structure and corresponding X-ray diffraction data for 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride have not been made publicly available in crystallographic databases. This document, therefore, presents a comprehensive, hypothetical case study constructed from established crystallographic principles and data from structurally related purine analogues. The methodologies, data, and analyses detailed herein are intended to serve as an expert-level, illustrative guide for researchers, scientists, and drug development professionals on the process of determining and interpreting the crystal structure of a small organic molecule of pharmaceutical interest.

Introduction: The Significance of Structural Elucidation

1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is a purine derivative with potential applications in medicinal chemistry. The 6-chloropurine scaffold is a common starting point for the synthesis of a variety of biologically active compounds.[1][2][3] Understanding the three-dimensional atomic arrangement of this molecule is paramount for several key aspects of drug development. A definitive crystal structure provides invaluable insights into:

-

Conformational Analysis: Identifying the preferred spatial arrangement of the molecule, which influences its interaction with biological targets.

-

Intermolecular Interactions: Elucidating the hydrogen bonding and other non-covalent interactions that govern the crystal packing. This information is crucial for understanding the solid-state properties of the active pharmaceutical ingredient (API).

-

Structure-Activity Relationships (SAR): Providing a concrete structural basis for rational drug design and the optimization of lead compounds.[4][5]

-

Polymorph Screening: Serving as the definitive reference for identifying and characterizing different crystalline forms (polymorphs), which can have significant implications for the solubility, stability, and bioavailability of a drug.

This guide will walk through the critical steps of a single-crystal X-ray diffraction study, from crystallization to structure validation, providing the "why" behind the "how" at each stage.

Methodology: From Powder to Refined Structure

The journey from a synthesized compound to a fully validated crystal structure is a meticulous process.[6] This section details the experimental and computational workflow, emphasizing the rationale behind each procedural choice.

Crystallization: The Art and Science of Single Crystal Growth

The primary bottleneck in any crystallographic study is obtaining high-quality single crystals of sufficient size for diffraction experiments.[6][7] For a hydrochloride salt such as our target compound, which is likely to be soluble in polar solvents, several techniques are viable.

Experimental Protocol: Slow Evaporation from a Saturated Solution

-

Solvent Screening: A preliminary screening of various solvents (e.g., methanol, ethanol, isopropanol, and water) and solvent mixtures is conducted to identify a system in which the compound has moderate solubility. For hydrochloride salts, aqueous alcohol solutions are often a good starting point.[8]

-

Preparation of a Saturated Solution: Approximately 10-20 mg of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is dissolved in a minimal amount of the chosen solvent (e.g., a 9:1 ethanol:water mixture) with gentle warming to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, leading to supersaturation and, ideally, the formation of well-ordered crystals over several days.[9]

Causality Behind Experimental Choices: The goal of slow evaporation is to allow the molecules to self-assemble into a highly ordered crystalline lattice. Rapid precipitation would likely result in an amorphous solid or poorly crystalline powder, which is unsuitable for single-crystal X-ray diffraction.[7][9] The choice of a solvent mixture allows for fine-tuning of the solubility and evaporation rate.

X-ray Data Collection: Probing the Crystal with X-rays

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to collect the data that will be used to determine the arrangement of atoms within the crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A well-formed, clear crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a modern area detector.[10] The data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Data Collection Strategy: A data collection strategy is devised to ensure a complete and redundant dataset is collected.[11][12] This typically involves a series of scans through different crystal orientations.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Causality Behind Experimental Choices: The use of monochromatic X-rays is essential for Bragg's Law to be satisfied for specific crystal planes. Low-temperature data collection improves the quality of the diffraction data by reducing atomic motion.[13] A complete and redundant dataset is crucial for an accurate and reliable structure solution and refinement.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The processed diffraction data is used to solve the "phase problem" and generate an initial model of the crystal structure, which is then refined to achieve the best possible fit with the experimental data.

Computational Workflow: Structure Solution and Refinement

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: Ab initio methods, such as direct methods or dual-space recycling, are employed to solve the phase problem and generate an initial electron density map. The SHELXT program is a powerful tool for this purpose.[14]

-

Model Building: The initial electron density map is interpreted to build a molecular model, identifying the positions of the non-hydrogen atoms.

-

Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental diffraction data using a least-squares minimization procedure. The SHELXL program is the industry standard for small-molecule structure refinement.[15][16][17] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is rigorously validated to check for any errors or inconsistencies. The PLATON program is an essential tool for structure validation.[18][19][20][21][22]

Causality Behind Experimental Choices: The choice of structure solution and refinement software, such as the SHELX suite, is based on their proven reliability and widespread use in the crystallographic community.[14][17] The refinement process aims to minimize the difference between the observed and calculated structure factors, resulting in an accurate molecular model. Validation is a critical final step to ensure the quality and correctness of the determined structure.[20]

Results and Discussion: A Hypothetical Crystal Structure

This section presents the plausible crystallographic data and a discussion of the structural features of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride, based on our hypothetical case study.

Crystallographic Data

The following table summarizes the hypothetical crystal data and structure refinement details.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₁Cl₂N₅ |

| Formula Weight | 248.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 9.1 |

| β (°) | 105.3 |

| Volume (ų) | 1130.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.458 |

| Absorption Coefficient (mm⁻¹) | 0.65 |

| F(000) | 512 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.12 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 9876 |

| Independent reflections | 2589 [R(int) = 0.035] |

| Completeness to theta = 27.5° | 99.8% |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2589 / 0 / 145 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.28 |

Molecular Structure and Conformation

The asymmetric unit would contain one molecule of 1-(6-chloro-9H-purin-9-yl)propan-2-amine and one chloride counter-ion. The purine ring system is expected to be essentially planar. The propan-2-amine substituent will adopt a specific conformation relative to the purine ring, which will be defined by the relevant torsion angles. The amine group will be protonated, forming the hydrochloride salt.

Intermolecular Interactions and Crystal Packing

In the solid state, the molecules are expected to be linked by a network of hydrogen bonds. The protonated amine group and the nitrogen atoms of the purine ring are likely to act as hydrogen bond donors and acceptors, respectively. The chloride ion will also participate in hydrogen bonding. These interactions, along with van der Waals forces, will dictate the overall crystal packing. For many purine derivatives, π-π stacking interactions between the aromatic purine rings are also a common feature of the crystal packing.[23][24]

Data Deposition and Validation

Upon completion of the structure determination and refinement, the crystallographic data should be deposited in a public database to ensure its accessibility to the scientific community.

Crystallographic Information File (CIF)

All crystallographic data is compiled into a standard Crystallographic Information File (CIF).[25][26][27][28] This file contains all the information necessary to reproduce the crystal structure, including the unit cell parameters, atomic coordinates, and experimental details.

Deposition in the Cambridge Structural Database (CSD)

The CIF file should be deposited with the Cambridge Crystallographic Data Centre (CCDC) for inclusion in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[29][30][31][32][33] Deposition ensures the long-term preservation of the data and makes it available to other researchers.

Structure Validation

Before deposition, the CIF file should be checked using the IUCr's checkCIF service, which incorporates the PLATON software.[19][20][22] This service performs a series of checks on the geometric and crystallographic aspects of the structure to identify any potential issues that need to be addressed.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the process of determining the crystal structure of a small organic molecule, using the hypothetical case of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride. While the specific data presented is illustrative, the methodologies and principles described are grounded in established crystallographic practice. The elucidation of the three-dimensional structure of a potential drug candidate is a critical step in the drug development process, providing invaluable information for understanding its properties and for the rational design of new and improved therapeutic agents.

Visualizations

Experimental and Computational Workflow

Caption: A flowchart illustrating the comprehensive workflow for single-crystal X-ray diffraction analysis.

Molecular Structure with Atom Numbering Scheme

Caption: A schematic of the molecular structure with a standard atom numbering scheme.

References

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

-

International Union of Crystallography. (n.d.). CIF 1.1 syntax specification. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). A Short Guide to CIFs. [Link]

-

CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). [Link]

-

Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). [Link]

-

Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

-

Spek, A. L. (2003). PLATON, A Multipurpose Crystallographic Tool, Utrecht University, Utrecht, The Netherlands. [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access & Deposit Crystal Structures. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Download Your Deposited Crystallographic Data. [Link]

-

Ealick, S. E., Rule, S. A., Carter, D. C., Greenhough, T. J., Babu, Y. S., Cook, W. J., ... & Bugg, C. E. (1990). Application of crystallographic and modeling methods in the design of purine nucleoside phosphorylase inhibitors. Proceedings of the National Academy of Sciences, 87(17), 6644-6648. [Link]

-

Unipos. (2019, August 13). Single crystal structure analysis software "SHELX". [Link]

-

Sheldrick, G. M. (1997). SHELX-97, Program for the Refinement of Crystal Structures. University of Göttingen, Germany. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

University of Glasgow. (n.d.). PLATON for Windows. [Link]

-

Padumadasa, C., et al. (2021). CSD Communications of the Cambridge Structural Database. Acta Crystallographica Section C: Structural Chemistry, 77(11), 693-700. [Link]

-

Minasov, G., Matulic-Adamic, J., Wilds, C. J., Haeberli, P., & Egli, M. (2000). Structures of purine base analogs, compared with adenine, cytosine, and guanine bases, and the phenyl ring. RNA, 6(12), 1769-1781. [Link]

-

Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

-

De Bondt, H. L., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. The EMBO journal, 16(2), 253-262. [Link]

-

Excillum. (n.d.). Small molecule crystallography. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. [Link]

-

Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, 28(1), A-3B. [Link]

-

Jones, C. G., et al. (2025). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. Journal of the American Chemical Society. [Link]

-

Jones, C. G., et al. (2024). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. [Link]

-

Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. [Link]

-

University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. [Link]

-

Al-Faiyz, Y. S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1835-1845. [Link]

-

Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of pharmaceutical sciences, 101(10), 3848-3858. [Link]

-

Nango, E., et al. (2021). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Scientific reports, 11(1), 1-9. [Link]

-

University of Barcelona. (n.d.). Crystallization of small molecules. [Link]

-

Le, T., et al. (2018). X-ray crystal data collection and refinement details of organic compounds. Organic & Biomolecular Chemistry, 16(33), 6039-6048. [Link]

-

Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

-

Garman, E. F. (2010). 1.5 X-Ray Crystallography: Data Collection Strategies and Resources. Comprehensive Natural Products II, 109-136. [Link]

-

Patel, H., et al. (2016). Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. Journal of Chemical and Pharmaceutical Research, 8(7), 868-874. [Link]

-

Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(2), 114-119. [Link]

-

Zhang, J., et al. (2010). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. The Journal of Physical Chemistry B, 114(20), 7071-7078. [Link]

-

Hocek, M., et al. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of medicinal chemistry, 43(9), 1817-1825. [Link]

-

Hocek, M., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry, 43(9), 1817-1825. [Link]

-

Blagden, N., et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 642. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sptlabtech.com [sptlabtech.com]

- 8. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. researchgate.net [researchgate.net]

- 11. Data-collection strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. excillum.com [excillum.com]

- 14. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 17. psi.ch [psi.ch]

- 18. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 19. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]

- 20. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PLATON [chem.gla.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chemrxiv.org [chemrxiv.org]

- 25. iucr.org [iucr.org]

- 26. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 27. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 28. CIF (Crystallographic Information Framework) [rd-alliance.github.io]

- 29. journals.iucr.org [journals.iucr.org]

- 30. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 31. Download Your Deposited Crystallographic Data | CCDC Guide : CCDC Home [support.ccdc.cam.ac.uk]

- 32. CSD Communications of the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]

- 33. crystallography.org.uk [crystallography.org.uk]

The Dual-Pronged Antiviral Strategy of 6-Chloropurine Derivatives: A Technical Guide to Mechanistic Elucidation

Abstract

In the landscape of early-stage antiviral research, purine analogs represent a cornerstone of therapeutic development. Among these, 6-chloropurine and its derivatives have emerged as compounds of significant interest due to their potential for broad-spectrum antiviral activity. This technical guide provides an in-depth exploration of the core mechanisms of action of 6-chloropurine derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the dual-pronged strategy these molecules employ: the direct inhibition of viral replication machinery and the indirect suppression of viral proliferation through the modulation of host cell nucleotide pools. This guide will move beyond a simple listing of facts, delving into the causal logic behind experimental design and providing detailed, field-proven protocols to empower researchers in their quest to develop novel antiviral agents.

Introduction: The Strategic Importance of 6-Chloropurine Derivatives

6-Chloropurine is a synthetic purine analog that serves as a critical building block in medicinal chemistry for the synthesis of various therapeutic agents, including antiviral and anti-cancer drugs[1]. Its derivatives, particularly in the form of nucleoside analogs, are designed to mimic natural purine nucleosides, allowing them to be recognized and processed by both viral and host cell enzymes. This molecular mimicry is the foundation of their therapeutic effect, leading to the disruption of viral replication[1][2].

The significance of 6-chloropurine derivatives in antiviral research has been underscored by studies demonstrating their efficacy against a range of viruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)[3][4][5][6]. The chlorine atom at the 6-position of the purine base is a key feature, contributing to the electrophilic nature of the molecule and potentially enabling covalent bond formation with target enzymes, leading to irreversible inhibition[3].

The central hypothesis guiding research into these compounds is that they operate via a dual mechanism of action, a highly desirable trait in antiviral drug development as it can increase potency and reduce the likelihood of drug resistance. These two primary mechanisms are:

-

Direct Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): As nucleoside analogs, 6-chloropurine derivatives can be intracellularly metabolized to their active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RdRp, leading to chain termination and the cessation of viral genome replication[7][8][9].

-

Inhibition of Host Inosine Monophosphate Dehydrogenase (IMPDH): By targeting this key enzyme in the de novo purine biosynthesis pathway, these compounds can deplete the intracellular pool of guanine nucleotides[10][11][12][13]. This depletion of essential building blocks for viral RNA synthesis creates an intracellular environment that is inhospitable to rapid viral replication[10][14].

This guide will now proceed to detail the experimental workflows required to investigate these two mechanisms, providing both the "how" and the "why" for each step.

The Investigative Workflow: From Cellular Activity to Specific Molecular Targets

A logical and systematic approach is paramount to elucidating the mechanism of action of a novel antiviral compound. The workflow begins with broad, cell-based assays to confirm antiviral activity and assess safety, followed by more specific biochemical assays to pinpoint the molecular target.

Figure 1: A logical workflow for investigating the antiviral mechanism of action.

Phase 1: Quantifying Antiviral Efficacy and Safety in Cell-Based Assays

The initial step is to determine if the 6-chloropurine derivative can inhibit viral replication in a cellular context and to establish a therapeutic window.

Cytopathic Effect (CPE) Inhibition Assay

Causality and Rationale: This assay is a primary screening tool to qualitatively and semi-quantitatively assess if a compound has antiviral properties[15][16]. Many viruses cause visible damage to host cells, known as the cytopathic effect (CPE), which includes changes in cell morphology, detachment from the culture surface, and eventual cell death[15][17]. An effective antiviral agent will protect the cells from this virus-induced damage.

Detailed Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into a 96-well plate to form a confluent monolayer[1][16].

-

Compound Preparation: Prepare serial dilutions of the 6-chloropurine derivative in cell culture medium.

-

Infection and Treatment:

-

Pre-treat the cell monolayers with the different concentrations of the compound for a set period (e.g., 2 hours)[18].

-

Infect the cells with a predetermined amount of virus, typically at a low multiplicity of infection (MOI)[1].

-

Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells[16][17].

-

-

Incubation: Incubate the plates for a period sufficient for CPE to develop in the virus control wells (typically 48-72 hours)[16].

-

Quantification of CPE:

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

Causality and Rationale: This assay is considered the "gold standard" for quantifying the infectivity of lytic viruses and determining the potency of an antiviral compound[20][21]. A "plaque" is a localized area of cell death resulting from viral replication. An effective antiviral will reduce the number and size of these plaques. This assay provides a more quantitative measure of antiviral potency (EC50) than the CPE assay.

Detailed Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates[20][22].

-

Virus and Compound Incubation: In separate tubes, pre-incubate a known amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of the 6-chloropurine derivative for 1 hour at 37°C[20].

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures[20]. Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay Application: Aspirate the inoculum and add a semi-solid overlay (e.g., containing agarose or carboxymethylcellulose)[20][23]. This overlay restricts the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.

-

Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-5 days, depending on the virus)[20][23].

-

Plaque Visualization:

-

Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (e.g., MTT Assay)

Causality and Rationale: It is crucial to ensure that the observed antiviral effect is not simply due to the compound killing the host cells[24][25]. The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability[26]. Live cells contain mitochondrial dehydrogenases that can convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate, identical to the CPE assay setup[18].

-

Compound Treatment: Treat the cells with the same serial dilutions of the 6-chloropurine derivative as used in the antiviral assays, but do not add any virus[18][24].

-

Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours)[24].

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation[24].

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals[24].

-

Data Analysis: Measure the absorbance at the appropriate wavelength (around 570 nm). The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control[24].

Determining the Selectivity Index (SI)

Causality and Rationale: The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of a potential drug[27][28][29]. It is the ratio of the compound's cytotoxicity to its antiviral activity. A high SI value indicates that the compound is effective at inhibiting the virus at concentrations well below those that are toxic to the host cells, making it a more promising drug candidate.

Calculation:

SI = CC50 / EC50

A higher SI value is desirable, with a value ≥ 10 often considered the minimum for a promising lead compound[19].

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data for 6-Chloropurine Derivatives

| Compound | EC50 (µM) (Plaque Reduction) | CC50 (µM) (MTT Assay) | Selectivity Index (SI) |

| 6-Chloropurine Riboside | 2.5 | >100 | >40 |

| Derivative A | 1.2 | 85 | 70.8 |

| Derivative B | 8.7 | >100 | >11.5 |

| Ribavirin (Control) | 5.0 | >100 | >20 |

Phase 2: Unraveling the Molecular Mechanism

Once a compound has demonstrated potent and selective antiviral activity in cell-based assays, the next step is to identify its specific molecular target(s).

Metabolic Activation Pathway

Causality and Rationale: As nucleoside analogs, 6-chloropurine derivatives are prodrugs that must be anabolized (phosphorylated) by host cell kinases to their active triphosphate form[8]. Understanding this metabolic pathway is crucial, as the efficiency of these phosphorylation steps can significantly impact the compound's potency. Furthermore, 6-chloropurine can be converted to other active metabolites, such as 6-mercaptopurine and 6-thioguanine nucleotides, which have their own mechanisms of action, including incorporation into host cell DNA and RNA, which can contribute to both antiviral efficacy and host cell toxicity[30][31][32][33].

Figure 2: The metabolic activation pathway of 6-chloropurine derivatives and their molecular targets.

Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

Causality and Rationale: This biochemical assay directly measures the ability of the activated triphosphate form of the 6-chloropurine derivative to inhibit the enzymatic activity of the viral RdRp. This is the definitive experiment to confirm a direct antiviral mechanism.

Detailed Protocol:

-

Reagents:

-

Purified, recombinant viral RdRp.

-

An RNA template and primer.

-

A mixture of natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one being radiolabeled or fluorescently tagged.

-

The synthesized triphosphate form of the 6-chloropurine derivative (6-CP-RTP).

-

-

Reaction Setup: In a reaction tube, combine the RdRp enzyme, RNA template/primer, and reaction buffer.

-

Initiation of Reaction: Add the mixture of natural NTPs and varying concentrations of the 6-CP-RTP to start the RNA synthesis reaction.

-

Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period.

-

Termination and Product Analysis:

-

Stop the reaction.

-

Separate the newly synthesized, labeled RNA products from the unincorporated labeled nucleotides using methods like gel electrophoresis or filter-based assays.

-

-

Data Analysis: Quantify the amount of labeled RNA produced in the presence of different concentrations of the inhibitor. The 50% inhibitory concentration (IC50) is the concentration of 6-CP-RTP that reduces RdRp activity by 50%.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Assay

Causality and Rationale: This assay determines if the 6-chloropurine derivative (or its monophosphate metabolite) can inhibit the host cell enzyme IMPDH, thus confirming the indirect antiviral mechanism[11][13]. IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), producing NADH in the process[34][35]. The activity of the enzyme can be monitored by measuring the increase in absorbance at 340 nm due to the production of NADH[36].

Detailed Protocol:

-

Reagents:

-

Reaction Setup: In a UV-transparent 96-well plate, combine the IMPDH enzyme, reaction buffer, and varying concentrations of the test compound[11].

-

Initiation of Reaction: Add the substrates (IMP and NAD+) to start the reaction[11][36].

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time[36].

-

Data Analysis: The rate of the reaction (the slope of the absorbance vs. time curve) is proportional to the IMPDH activity. The IC50 is the concentration of the inhibitor that reduces the enzyme's activity by 50%.

Structure-Activity Relationship (SAR) and Future Directions

Systematic evaluation of the antiviral activity of a series of related 6-chloropurine derivatives can reveal important structure-activity relationships (SAR)[3][6]. For example, studies have shown that an unprotected 5'-hydroxyl group on the ribose moiety can be crucial for activity, likely because it is the primary site for phosphorylation by host kinases[3]. Conversely, protecting this group, for instance with a benzoyl group, can also lead to active compounds, suggesting that these might act as prodrugs that are cleaved intracellularly to release the active form[3].

The presence of the chlorine atom at the 6-position is considered vital for activity, and modifications at other positions, such as the introduction of an amino group at the 2-position, can be detrimental[3]. These SAR insights are invaluable for guiding the rational design of next-generation 6-chloropurine derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The investigation of 6-chloropurine derivatives as antiviral agents is a compelling area of research, primarily due to their potential to act through a dual mechanism of action. By employing a systematic workflow that progresses from broad cell-based assays to specific biochemical assays, researchers can effectively confirm antiviral activity, quantify potency and safety, and elucidate the precise molecular targets. The detailed protocols and causal logic presented in this guide provide a robust framework for these investigations. A thorough understanding of the metabolic activation, target engagement, and structure-activity relationships of these compounds will be instrumental in developing them into the next generation of effective antiviral therapeutics.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Nucleoside and non-nucleoside IMP dehydrogenase inhibitors as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pblassaysci.com [pblassaysci.com]

- 18. protocols.io [protocols.io]

- 19. protocols.io [protocols.io]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 22. researchgate.net [researchgate.net]

- 23. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 26. japsonline.com [japsonline.com]

- 27. The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. news-medical.net [news-medical.net]

- 31. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 33. semanticscholar.org [semanticscholar.org]

- 34. bmrservice.com [bmrservice.com]

- 35. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 36. novocib.com [novocib.com]

Stereochemical Elucidation of Acyclic Nucleoside Intermediates: Identifying the Chiral Center in 1-(6-chloro-9H-purin-9-yl)propan-2-amine Hydrochloride

Executive Summary

In the development of antiviral therapeutics and acyclic nucleoside phosphonates, the stereochemistry of the active pharmaceutical ingredient (API) dictates its target affinity and pharmacokinetic profile. 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is a critical chiral building block in these synthetic pathways. Unambiguous identification and validation of its stereocenter are paramount to ensuring the enantiomeric purity of downstream products. This whitepaper provides an in-depth technical framework for identifying the chiral center in this molecule, detailing the causality behind advanced analytical methodologies, and outlining self-validating experimental protocols.

Structural Elucidation & Stereocenter Identification

To identify the chiral center, we must first deconstruct the molecular topology of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride. The molecule consists of a 6-chloropurine pharmacophore conjugated to a propan-2-amine aliphatic chain.

The attachment point to the purine ring is at the N9 position, which is linked to the C1 carbon of the propyl chain. The primary amine (-NH₂) is located at the C2 position. Consequently, the C2 carbon is bonded to four distinct substituents:

-

A methyl group (-CH₃)

-

A primary amine group (-NH₂)

-

A (6-chloro-9H-purin-9-yl)methyl group (-CH₂-Purine)

-

A hydrogen atom (-H)

Because the C2 carbon is sp³ hybridized and bonded to four different groups, it breaks molecular symmetry, establishing itself as the sole stereocenter (chiral node) of the molecule.

Structural connectivity of 1-(6-chloro-9H-purin-9-yl)propan-2-amine highlighting the C2 chiral node.

Analytical Methodologies for Chiral Identification

Identifying the stereocenter on paper is only the first step; empirical validation of the absolute configuration and enantiomeric excess (ee) requires orthogonal analytical techniques.

NMR Spectroscopy via Mosher's Method

Primary amines can be derivatized using Mosher's acid chloride (MTPA-Cl) to form diastereomeric amides[1]. The causality behind this method lies in the anisotropic shielding effect of the phenyl ring in the MTPA moiety. When the chiral amine reacts with (R)- and (S)-MTPA-Cl, the resulting diastereomers adopt preferred conformations where the phenyl ring shields different protons on the amine[2]. By calculating the chemical shift difference ( Δδ=δS−δR ) in ¹H or ¹⁹F NMR, researchers can unambiguously assign the absolute configuration of the C2 stereocenter[3][4].

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR determines absolute configuration, Chiral HPLC is required to quantify enantiomeric purity. Resolution of purine derivatives is achieved using chiral stationary phases (CSPs), such as immobilized amylose or cellulose derivatives[5][6]. The transient diastereomeric interactions between the CSP and the enantiomers result in differential retention times. Baseline resolution ( Rs≥1.5 ) is the critical metric for a validated method[7].

Single-Crystal X-ray Crystallography

For definitive proof of absolute structure, X-ray crystallography utilizing anomalous dispersion is the gold standard[8]. The integrity of this assignment relies heavily on the Flack parameter ( x ) [9]. A Flack parameter near 0 indicates the correct enantiomer has been modeled, while a value near 1 indicates the inverted structure[10]. Crucially, the standard uncertainty ( u ) of the Flack parameter must be small (typically < 0.04) for the assignment to be statistically valid[11][12].

Multimodal analytical workflow for stereochemical validation of the chiral primary amine.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating steps.

Protocol A: Mosher's Derivatization for Absolute Configuration

Causality Check: The starting material is a hydrochloride salt. Because the protonated ammonium ion is non-nucleophilic, it will not react with MTPA-Cl. A freebasing step is strictly required.

-

Freebasing: Suspend 20 mg of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride in 2 mL of dichloromethane (DCM). Add 2 mL of 1M NaOH (aq). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine.

-

Derivatization (R-Amide): Dissolve 5 mg of the free amine in 0.5 mL of anhydrous CDCl₃ in an NMR tube. Add 1.5 equivalents of anhydrous pyridine (as an acid scavenger) and 1.2 equivalents of (S)-(+)-MTPA-Cl. (Note: (S)-MTPA-Cl yields the (R)-MTPA amide).

-

Derivatization (S-Amide): In a separate NMR tube, repeat Step 2 using (R)-(-)-MTPA-Cl to yield the (S)-MTPA amide[2].

-

Incubation & Analysis: Allow both tubes to react at room temperature for 2 hours. Acquire high-resolution ¹H and ¹⁹F NMR spectra.

-

Validation: Calculate Δδ=δS−δR for the C1 methylene protons and the C3 methyl protons to assign the C2 stereocenter.

Protocol B: Chiral HPLC Method Development

Causality Check: Primary amines often cause severe peak tailing on silica-based columns due to secondary interactions with residual silanols. The addition of a basic modifier (Diethylamine) is required to competitively inhibit these interactions.

-

Column Selection: Equip the HPLC with a Chiralpak AS-H column (250 × 4.6 mm, 5 μm) or an equivalent amylose-based CSP[6].

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Degas thoroughly.

-

Sample Preparation: Dissolve the freebased amine in the mobile phase to a concentration of 1 mg/mL.

-

Chromatographic Conditions: Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection at 254 nm (targeting the purine chromophore).

-

Validation: Inject a racemic standard first to confirm baseline resolution ( Rs≥1.5 ) before analyzing the enantioenriched sample[7].

Quantitative Data Presentation

The following table summarizes the critical quantitative metrics required to validate the stereochemical identity of the compound across the three orthogonal methodologies.

Table 1: Representative Analytical Metrics for Chiral Validation

| Analytical Technique | Target Metric | Required Validation Threshold | Mechanistic Significance |

| NMR (Mosher's Method) | Δδ (¹H NMR) | > 0.05 ppm | Confirms distinct anisotropic shielding environments for (R) vs (S) amides, allowing spatial assignment. |

| Chiral HPLC | Resolution ( Rs ) | ≥1.5 | Ensures baseline separation of enantiomers, preventing integration overlap for accurate ee% calculation. |

| X-ray Crystallography | Flack Parameter ( x ) | 0.0±0.04 | Statistically validates that the modeled absolute configuration matches the physical crystal lattice. |

References

-

Flack parameter - Wikipedia Source: Wikipedia URL:[Link]

-

Mosher's acid Source: Grokipedia URL:[Link]

-

Determination of the absolute stereochemistry of alcohols and amines by NMR Source: ResearchGate URL:[Link]

-

Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Source: PubMed Central (PMC) URL:[Link]

-

Development and Validation of Chiral HPLC Method for Identification and Quantification of Enantiomers Source: ResearchGate URL:[Link]

Sources

- 1. Mosher's acid â Grokipedia [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Resolution of racemic mixtures of carbocyclic analogues of nucleosides and assignment of their absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Flack parameter - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. crystal.flack.ch [crystal.flack.ch]

- 12. zora.uzh.ch [zora.uzh.ch]

Application Note: Synthesis and Isolation of 1-(6-chloro-9H-purin-9-yl)propan-2-amine Hydrochloride

Introduction and Mechanistic Rationale

The compound 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride (CAS: 1822677-29-1) is a critical heterocyclic building block frequently utilized in the development of nucleoside analogs, antiviral agents, and targeted kinase inhibitors[1]. The presence of the 6-chloro substituent on the purine ring serves as a versatile electrophilic handle for subsequent functionalization (e.g., via SNAr cross-coupling or amination)[2].

The primary synthetic challenge in purine functionalization is achieving high regioselectivity. Alkylation of 6-chloropurine typically yields a mixture of N9 and N7 isomers. To maximize the yield of the desired N9-alkylated product, this protocol employs a Mitsunobu coupling strategy rather than standard base-promoted aliphatic alkylation. The Mitsunobu reaction utilizes mild conditions and leverages the steric bulk of the triphenylphosphine-diisopropyl azodicarboxylate (PPh3-DIAD) betaine intermediate to thermodynamically and kinetically favor N9 substitution[3].

To prevent undesired side reactions with the primary amine during coupling, the amino group of the aliphatic precursor must be protected. We utilize tert-butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-alaninol) as the pronucleophile.

Experimental Workflow

Workflow for the two-step synthesis of 1-(6-chloro-9H-purin-9-yl)propan-2-amine HCl.

Quantitative Data: Reagent Stoichiometry

The following table summarizes the optimized stoichiometric ratios required for a self-validating, scalable reaction.

| Reagent / Material | Role | Equivalents | MW ( g/mol ) | Notes |

| 6-Chloropurine | Pronucleophile | 1.0 | 154.56 | Must be completely dry[2]. |

| N-Boc-alaninol | Alkylating Agent | 1.1 | 175.23 | Primary alcohol, secondary amine. |

| Triphenylphosphine (PPh3) | Activating Agent | 1.2 - 1.5 | 262.29 | Recrystallized from hexanes. |

| DIAD | Oxidant / Activator | 1.2 - 1.5 | 202.21 | Added dropwise to control exotherm. |

| Anhydrous THF | Solvent | N/A | 72.11 | ~10 mL per gram of purine. |

| 4M HCl in Dioxane | Deprotecting Agent | 5.0 - 10.0 | 36.46 | Ensures complete salt formation. |

Step-by-Step Synthesis Protocol

Step 1: Mitsunobu Coupling (N9-Alkylation)

Causality Note: DIAD is used instead of DEAD due to its superior safety profile and slightly higher steric bulk, which further suppresses N7 alkylation. The reaction is initiated at 0 °C to control the highly exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate.

-

Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.

-

Dissolution: Charge the flask with 6-chloropurine (1.0 eq), N-Boc-alaninol (1.1 eq), and PPh3 (1.2 eq). Suspend the mixture in anhydrous THF (0.1 M relative to 6-chloropurine).

-

Activation: Cool the stirring suspension to 0 °C using an ice-water bath.

-

Coupling: Syringe DIAD (1.2 eq) slowly into the reaction mixture over 15–20 minutes. Observation: The suspension will gradually transition into a clear, pale-yellow solution as the active electrophilic species forms and reacts.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours. Monitor reaction completion via LC-MS or TLC (eluent: 5% MeOH in DCM).

-

Workup & Purification: Concentrate the reaction mixture under reduced pressure. Load the crude residue directly onto a silica gel column. Elute with a gradient of EtOAc in Hexanes (typically 30% to 70%).

-

Self-Validation: The N9 isomer typically elutes before the N7 isomer due to the lower dipole moment. Pool the pure N9 fractions and concentrate to yield tert-butyl (1-(6-chloro-9H-purin-9-yl)propan-2-yl)carbamate as a solid.

-

Step 2: Boc Deprotection and Salt Formation

Causality Note: Anhydrous acidic conditions (HCl in dioxane) are strictly required. Aqueous acids (like aqueous HCl or TFA) risk hydrolyzing the highly labile 6-chloro position on the purine ring to a 6-hydroxy (hypoxanthine) derivative.

-

Dissolution: Dissolve the purified Boc-protected intermediate in anhydrous dichloromethane (DCM) (approx. 5 mL/mmol).

-

Deprotection: Cool the solution to 0 °C. Slowly add 4M HCl in dioxane (5.0 to 10.0 eq).

-

Reaction: Remove the cooling bath and stir at RT for 2 to 4 hours. Observation: As the Boc group is cleaved and the hydrochloride salt forms, the product will begin to precipitate out of the DCM/dioxane solution.

-

Isolation: Once LC-MS confirms the complete disappearance of the starting material, concentrate the suspension under reduced pressure to remove excess HCl and DCM.

-

Trituration: Suspend the crude solid in cold, anhydrous diethyl ether. Sonicate for 5 minutes, then filter the suspension through a sintered glass funnel. Wash the filter cake with additional cold diethyl ether to remove residual dioxane and trace organic impurities.

-

Drying: Dry the resulting white to off-white powder under high vacuum for 12 hours to afford the final 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride [1].

Sources

Application Notes and Protocols for the HPLC Analysis of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride

Abstract

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the polar and chiral nature of the analyte, this guide presents a scientifically grounded approach to achieve robust, accurate, and reliable analytical results. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, and are aligned with the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction

1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is a purine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive chloropurine core and a chiral amine side chain, necessitates a well-controlled and validated analytical method for its characterization and quality control. The inherent polarity of the molecule presents a challenge for traditional reversed-phase HPLC, often leading to poor retention and peak shape. Furthermore, the presence of a stereocenter requires consideration of enantioselective separation to ensure stereochemical purity.

This application note details a systematic approach to developing a stability-indicating HPLC method for both purity assessment (achiral) and enantiomeric separation (chiral) of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride. The methodology is built upon a thorough understanding of the analyte's predicted physicochemical properties and is validated in accordance with stringent regulatory guidelines.

Analyte Properties and Methodological Considerations

A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this specific molecule, its properties are predicted based on its structure and data from similar compounds.

| Property | Predicted Value/Characteristic | Implication for HPLC Method Development |

| Molecular Weight | 248.11 g/mol | Standard for most HPLC applications. |

| pKa (acidic) | ~4.3 | The primary amine will be protonated at pH < 4.3. An acidic mobile phase is crucial for good peak shape and retention in reversed-phase chromatography. |

| logP | ~ -0.2 | Indicates high polarity, suggesting potential challenges with retention on traditional C18 columns.[1] |

| UV λmax | ~265 nm | The 6-chloropurine chromophore is expected to have a strong absorbance around this wavelength, providing a good basis for UV detection. |

| Chirality | Contains one stereocenter | Requires evaluation of enantiomeric purity using a chiral stationary phase. |

Stability Considerations

The 6-chloropurine moiety can be susceptible to hydrolysis, particularly under basic conditions, to form the corresponding hypoxanthine derivative.[2] Therefore, all analytical procedures should be conducted under acidic or neutral pH conditions to ensure the stability of the analyte.

HPLC Method Development: A Step-by-Step Protocol

This section outlines a systematic approach to developing a robust HPLC method.

Initial Method Scouting for Achiral (Purity) Analysis

The goal of the achiral analysis is to separate the main component from any process-related impurities and degradation products.

Diagram of the Achiral Method Development Workflow:

Caption: Workflow for achiral HPLC method development.

Protocol:

-

Column Selection: Due to the analyte's high polarity, a standard C18 column may not provide adequate retention.[3][4] It is recommended to start with a column that offers enhanced polar retention, such as a polar-embedded or polar-endcapped C18 column (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ). A typical dimension would be 4.6 x 150 mm with 3.5 or 5 µm particle size.

-

Mobile Phase Preparation:

-

Aqueous Phase (A): Prepare a 20 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid. The acidic pH will ensure the amine group is protonated, leading to better peak shape and interaction with the stationary phase.

-